TXA6101

Antimicrobial Resistance FtsZ Inhibitor Methicillin-Resistant Staphylococcus aureus (MRSA)

TXA6101 (CAS 1459695-66-9) is the only validated FtsZ inhibitor that retains full antimicrobial activity (MIC=1 μg/mL) against MRSA isolates expressing G193D or G196S mutations, which completely inactivate the close analog TXA707. It uniquely exhibits Gram-negative activity against K. pneumoniae (MIC=1 μg/mL). With crystallographically resolved binding modes, it is an essential chemical probe for resistance bypass studies and Gram-negative FtsZ inhibitor development. Avoid inactive analogs.

Molecular Formula C18H10BrF5N2O3
Molecular Weight 477.2 g/mol
Cat. No. B11932135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTXA6101
Molecular FormulaC18H10BrF5N2O3
Molecular Weight477.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(OC(=N2)COC3=C(C(=C(C=C3)F)C(=O)N)F)Br)C(F)(F)F
InChIInChI=1S/C18H10BrF5N2O3/c19-16-15(8-1-3-9(4-2-8)18(22,23)24)26-12(29-16)7-28-11-6-5-10(20)13(14(11)21)17(25)27/h1-6H,7H2,(H2,25,27)
InChIKeyONGPJYSSZQHFBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TXA6101: Oxazole-Benzamide FtsZ Inhibitor with Differentiated Gram-Negative Activity for Antibiotic Procurement and Research


TXA6101 (CAS: 1459695-66-9) is a synthetic small-molecule antibacterial agent belonging to a novel oxazole-benzamide chemotype [1]. It functions as a selective inhibitor of the prokaryotic cell division protein FtsZ (filamentous temperature-sensitive protein Z), an essential and conserved bacterial target that has not been exploited by any clinically approved antibiotic [2]. Unlike many early FtsZ inhibitors that lack Gram-negative activity, TXA6101 demonstrates measurable antimicrobial activity against both Gram-positive methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative Klebsiella pneumoniae [3]. The compound is currently at the preclinical stage of development for Gram-negative bacterial infections and staphylococcal infections [4]. Its chemical structure comprises a 2,6-difluorobenzamide core with a 5-bromo-4-[4-(trifluoromethyl)phenyl]oxazole moiety connected via a methyleneoxy linker (C18H10BrF5N2O3, MW: 477.18 g/mol) .

Why Generic FtsZ Inhibitors Cannot Substitute for TXA6101 in Research or Procurement Applications


FtsZ inhibitors are not functionally interchangeable; substitution of TXA6101 with structurally related analogs carries significant scientific risk due to established and quantifiable performance divergences. TXA6101 exhibits a unique structural flexibility profile that enables retention of antibacterial activity against clinically relevant MRSA isolates harboring G193D or G196S FtsZ mutations—resistance-conferring alterations that render the close analog TXA707 inactive [1]. Furthermore, TXA6101 demonstrates Gram-negative antibacterial activity against K. pneumoniae (MIC = 1 μg/mL), whereas derivatives related to the prototypical FtsZ inhibitor PC190723 are uniformly inactive against Gram-negative bacteria [2]. These divergences are mechanistically grounded in crystallographically resolved binding differences and experimentally verified efflux susceptibility patterns, underscoring that the chemotype selection—specifically the oxazole-benzamide scaffold with its 5-bromo and 4-(trifluoromethyl)phenyl substitutions—directly dictates functional outcomes that cannot be assumed for alternative FtsZ-targeting compounds [3].

Quantitative Evidence for TXA6101: A Comparator-Based Evaluation of Antibacterial Activity, Resistance Profile, and Spectrum Differentiation


Retained Antibacterial Activity Against TXA707-Resistant MRSA Mutants: MIC Comparison (G193D and G196S)

In direct head-to-head comparison, TXA6101 retains full antibacterial activity against MRSA isolates expressing either G193D or G196S mutant FtsZ proteins, with MIC values of 1 μg/mL against both mutants. In contrast, the structurally related FtsZ inhibitor TXA707 is inactive against these same mutant strains [1]. The mechanistic basis for this retained activity was established via X-ray crystallography, which revealed that TXA6101 possesses greater structural flexibility than TXA707, enabling it to avoid steric clashes with the mutated Ser196 and Asp193 residues [1].

Antimicrobial Resistance FtsZ Inhibitor Methicillin-Resistant Staphylococcus aureus (MRSA) Mutational Escape

Gram-Negative Antibacterial Activity Differentiates TXA6101 from PC190723-Derived FtsZ Inhibitors

TXA6101 demonstrates measurable antibacterial activity against the Gram-negative pathogen Klebsiella pneumoniae ATCC 10031, with an MIC of 1 μg/mL [1]. This represents a clear differentiation from derivatives related to the early-stage FtsZ inhibitor PC190723, which are reported as uniformly inactive against Gram-negative bacteria [2]. The activity of TXA6101 against K. pneumoniae is mechanistically supported by its concentration-dependent inhibition of E. coli FtsZ polymerization and its capacity to induce morphological changes in K. pneumoniae cells consistent with cell division inhibition [3].

Gram-Negative Bacteria Klebsiella pneumoniae Antibacterial Spectrum FtsZ Polymerization

Potent Activity Against MRSA Clinical Isolate MPW020 (MIC = 0.125 μg/mL)

TXA6101 exhibits potent in vitro antibacterial activity against the MRSA clinical isolate MPW020, with a reported MIC value of 0.125 μg/mL . While direct comparator data for this specific clinical isolate is not available in the primary literature, this MIC value is notably lower than the 1 μg/mL MIC reported for TXA6101 against the mutant FtsZ-expressing MRSA strains (G193D and G196S) and compares favorably to the 1 μg/mL MIC reported for the analog TXA707 against wild-type MRSA [1]. The 0.125 μg/mL value represents a 0.13 μM potency threshold at the molecular weight of 477.18 g/mol, indicating nanomolar-range antibacterial activity against this clinical isolate.

MRSA Clinical Isolates Antibacterial Potency Minimum Inhibitory Concentration (MIC) Staphylococcus aureus

E. coli FtsZ Polymerization Inhibition and Concentration-Dependent Morphological Changes in Gram-Negative Bacteria

TXA6101 inhibits the polymerization of Escherichia coli FtsZ in a concentration-dependent manner, as demonstrated alongside the structurally related lead molecule TXY6129 [1]. Both compounds induce morphological changes in E. coli and Klebsiella pneumoniae cells that are consistent with inhibition of bacterial cell division [2]. This evidence establishes a direct mechanistic link between FtsZ inhibition and antibacterial activity in Gram-negative species, distinguishing TXA6101 from earlier FtsZ inhibitors that lacked Gram-negative activity entirely. However, TXA6101 and TXY6129 are both substrates for efflux pumps in Gram-negative bacteria, a limitation that may affect intracellular accumulation and overall efficacy [3].

FtsZ Polymerization Escherichia coli Cell Division Inhibition Bacterial Morphology

Crystallographic Evidence of Induced Conformational Rearrangements in SaFtsZ Binding Pocket

X-ray crystallography of TXA6101 in complex with wild-type SaFtsZ and G196S mutant SaFtsZ revealed that binding induces previously unobserved conformational rearrangements of residues within the SaFtsZ binding pocket [1]. This structural plasticity distinguishes TXA6101 from TXA707, whose binding mode does not elicit comparable conformational changes. The observed rearrangements are directly linked to the ability of TXA6101 to accommodate resistance-associated mutations (G196S and G193D) that sterically preclude TXA707 binding [2]. Crystal structures of both complexes have been deposited and are available for structural analysis.

X-ray Crystallography Protein-Ligand Complex Conformational Plasticity Structure-Based Drug Design

Lipinski Rule-of-Five Compliance and Physicochemical Profile Suitable for Antibacterial Drug Development

TXA6101 exhibits a physicochemical profile that complies with Lipinski's Rule of Five, with zero violations [1]. Key parameters include a molecular weight of 477.18 g/mol, a calculated XLogP of 2.31, 5 hydrogen bond acceptors, and 1 hydrogen bond donor [2]. These values fall within the established ranges for orally bioavailable drug candidates (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10). This profile suggests favorable drug-likeness and differentiates TXA6101 from larger or more lipophilic FtsZ inhibitors that may face permeability or solubility challenges.

Drug-Likeness Lipinski Rules Physicochemical Properties Lead Optimization

Recommended Research and Procurement Applications for TXA6101 Based on Validated Evidence


Mechanistic Studies of FtsZ Inhibitor Resistance Using TXA707-Resistant MRSA Mutants

TXA6101 is optimally suited for research programs investigating the molecular mechanisms of acquired resistance to FtsZ inhibitors. Its retained activity (MIC = 1 μg/mL) against MRSA isolates expressing G193D or G196S mutant FtsZ—mutations that completely inactivate the comparator compound TXA707—enables direct comparative studies of differential binding modes and resistance bypass mechanisms [1]. The availability of X-ray crystal structures of TXA6101 in complex with both wild-type and G196S mutant SaFtsZ provides structural templates for rational design of resistance-evasive FtsZ inhibitors [2].

Gram-Negative FtsZ Inhibitor Screening and Chemical Probe Development

TXA6101 serves as a validated chemical probe for studying FtsZ inhibition in Gram-negative bacterial systems. With a confirmed MIC of 1 μg/mL against K. pneumoniae ATCC 10031 and concentration-dependent inhibition of E. coli FtsZ polymerization, TXA6101 provides a functional tool that overcomes the Gram-negative inactivity of earlier FtsZ inhibitors such as PC190723-related derivatives [1]. The compound is appropriate for phenotypic screening in Enterobacteriaceae, mechanistic studies of cell division inhibition, and as a positive control for evaluating novel Gram-negative FtsZ inhibitors [2]. Researchers should note that TXA6101 is a substrate for Gram-negative efflux pumps, and combination studies with efflux pump inhibitors may be required to achieve maximal intracellular concentrations [3].

Structure-Based Drug Design and Co-Crystallization Studies with FtsZ

The crystallographically characterized binding mode of TXA6101 to SaFtsZ makes it a valuable reference ligand for structure-guided FtsZ inhibitor development. The compound induces unique conformational rearrangements in the SaFtsZ binding pocket that are associated with its ability to accommodate resistance mutations [1]. Researchers engaged in fragment-based screening, molecular docking validation, or co-crystallization campaigns may utilize TXA6101 as a control ligand for establishing FtsZ binding assays and validating crystallographic conditions [2]. The solved structures of TXA6101-SaFtsZ complexes (wild-type and G196S mutant) are accessible for comparative structural analyses.

Comparative Antimicrobial Susceptibility Testing in MRSA Research

TXA6101 is appropriate for inclusion in antimicrobial susceptibility testing panels evaluating MRSA clinical isolates, particularly those with characterized FtsZ genotypes. The compound displays potent activity against the MRSA clinical isolate MPW020 (MIC = 0.125 μg/mL) while maintaining activity against mutant FtsZ-expressing strains (MIC = 1 μg/mL for both G193D and G196S mutants) [1]. This differential potency profile across MRSA isolates supports its use in strain characterization, resistance surveillance studies, and as a comparator for novel anti-MRSA agents. Procurement of TXA6101 alongside TXA707 enables head-to-head evaluation of FtsZ inhibitor susceptibility in isolates of interest [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for TXA6101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.